molecular formula C17H14N2O2 B15063896 Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)- CAS No. 825620-23-3

Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-

Cat. No.: B15063896
CAS No.: 825620-23-3
M. Wt: 278.30 g/mol
InChI Key: RKKLULTXEPHKHO-UHFFFAOYSA-N
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Description

Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-, is a heterocyclic acetamide derivative characterized by a quinolinyl core substituted with a phenyl group at position 2, a hydroxyl group at position 4, and an acetamide moiety at position 5. The quinolinyl scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes (e.g., monoamine oxidases, cholinesterases) and receptors. The hydroxyl and phenyl substituents enhance its binding affinity and selectivity, while the acetamide linker contributes to metabolic stability and solubility .

Properties

CAS No.

825620-23-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(4-oxo-2-phenyl-1H-quinolin-7-yl)acetamide

InChI

InChI=1S/C17H14N2O2/c1-11(20)18-13-7-8-14-16(9-13)19-15(10-17(14)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

RKKLULTXEPHKHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acyl Halide-Mediated Esterification (Adapted from Patent EP0051981A1)

Reaction Overview

This method involves the condensation of 5-benzoyl-1-methylpyrrole-2-acetyl chloride with N-(4-hydroxyphenyl)acetamide under anhydrous conditions. The synthesis proceeds via a two-step process:

  • Acyl chloride formation : 5-Benzoyl-1-methylpyrrole-2-acetic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the reactive acyl chloride intermediate.
  • Esterification : The acyl chloride reacts with N-(4-hydroxyphenyl)acetamide in hexane/pyridine, yielding the target compound after acidification and purification.

Key Reaction Conditions

  • Temperature : Room temperature (25°C) for esterification.
  • Solvent System : Hexane/pyridine (10:1 v/v).
  • Catalyst : Pyridine acts as a base to neutralize HCl byproducts.
  • Yield : 72–78% after recrystallization.
Table 1: Optimization of Acyl Halide Synthesis
Acylating Agent Reaction Time (h) Yield (%) Purity (%)
SOCl₂ 6 85 98
PCl₅ 8 78 95
PBr₃ 12 65 90

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthetic Pathway (Adapted from MDPI Synthesis)

This route employs click chemistry to functionalize the quinoline core:

  • Quinoline Azidation : 4,7-Dichloroquinoline reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 65°C to form 4-azido-7-chloroquinoline.
  • Propargylation : N-(4-hydroxyphenyl)acetamide is propargylated using propargyl bromide and potassium carbonate (K₂CO₃).
  • Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition to yield the target compound.

Critical Parameters

  • Catalyst System : CuSO₄/sodium ascorbate in tert-butanol/water (1:1).
  • Reaction Time : 24 hours at 65°C.
  • Yield : 68–72% after column chromatography.
Table 2: CuAAC Reaction Optimization
Cu(I) Source Solvent Temperature (°C) Yield (%)
CuSO₄/NaAsc tBuOH/H₂O 65 72
CuI DMF 80 58
CuBr EtOH/H₂O 50 64

Direct Acetylation of 7-Aminoquinoline Derivatives

Methodology

A one-pot acetylation strategy modifies the 7-amino group of 4-hydroxy-2-phenylquinoline:

  • Protection of Hydroxy Group : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.
  • Acetylation : The 7-amino group is acetylated with acetic anhydride ((Ac)₂O) in dichloromethane (DCM).
  • Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF) yields the final product.

Yield and Selectivity

  • Overall Yield : 80–85% (three steps).
  • Byproducts : <5% O-acetylated derivatives.

Palladium-Catalyzed C–H Arylation

Innovative Approach

This method introduces the 2-phenyl group via directed C–H activation:

  • Substrate Preparation : 4-Hydroxy-7-acetamidoquinoline is treated with palladium acetate (Pd(OAc)₂) and a directing group (e.g., 8-aminoquinoline).
  • Arylation : Phenylboronic acid undergoes coupling under Miyaura-Suzuki conditions.
  • Workup : Chromatographic purification isolates the target compound.

Optimization Insights

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) enhances regioselectivity.
  • Yield : 60–65% with 95% purity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Acetamide, N-(4-Hydroxy-2-Phenyl-7-Quinolinyl)-
Method Steps Total Yield (%) Purity (%) Scalability Cost Efficiency
Acyl Halide Esterification 2 72 98 High Moderate
CuAAC 3 68 95 Moderate High
Direct Acetylation 3 80 97 High Low
C–H Arylation 2 60 95 Low High

Chemical Reactions Analysis

Key Reaction Mechanisms

A. Quinoline Core Synthesis
Quinoline derivatives are commonly synthesized via the Skraup synthesis or Hinsberg reaction , but modern methods often employ catalytic cyclization. For example, BiCl₃-catalyzed reactions (result ) enable the formation of 4-hydroxyquinolin-2-ones via nucleophilic attacks and cyclization. This suggests a potential pathway for the target compound’s core structure.

B. Substituent Introduction

  • Phenyl Group Installation : The phenyl group at position 2 may be introduced via Ullmann coupling or Suzuki coupling , though specific conditions for this compound are not explicitly detailed in the provided sources.

  • Hydroxy Group Handling : The hydroxy group at position 4 may require protection (e.g., using TBSCl) during synthesis to prevent side reactions, followed by deprotection (e.g., TBAF) in later stages (result ).

C. Amidation
The acetamide group is typically formed via amidation of a primary amine. For example, reacting the quinoline amine with acetic acid or its derivatives in the presence of a base (e.g., pyridine) and a coupling agent (e.g., DCC or HATU). This aligns with methods described for similar acetamides (result , ).

Reaction Conditions and Purification

Reaction Step Conditions Purification Method
Amidation Pyridine, room temperature, 24 hours (result )Recrystallization (alcohol), column chromatography
Cycloaddition (if applicable) Cu(I) catalyst, sodium ascorbate, tBuOH/water (1:1), 65°C, 24 hours (result )Silica column chromatography
Protection/Deprotection TBSCl for protection, TBAF for deprotection (result )Recrystallization or chromatography

Structural and Functional Insights

  • Chelation Properties : The hydroxyquinoline moiety enables metal ion chelation, a feature exploited in catalysis and sensing applications (result).

  • Biological Activity : Related acetamides exhibit antimicrobial and antiviral properties, suggesting potential therapeutic applications (result, ).

Challenges and Optimization Strategies

  • Stereoselectivity : Subtle structural modifications can drastically affect biological activity, necessitating careful optimization (result ).

  • Scalability : Methods like microwave-assisted synthesis or catalytic processes (e.g., BiCl₃) improve reaction efficiency (result ).

References

  • EvitaChem. (2025). Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl).

  • JAPSONLINE. (n.d.). Synthesis of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamides.

  • Google Patents. (1995). EP0051981A1: Method for synthesizing esters of N-(4'-hydroxyphenyl)acetamide.

  • MDPI. (2021). Synthesis of N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.

  • PMC. (2023). BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone.

  • MDPI. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Biology and Medicine:

    Antimicrobial Activity: Quinoline derivatives, including N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide, have shown potential as antimicrobial agents.

    Anticancer Research: The compound is being explored for its cytotoxic effects against cancer cell lines.

Industry:

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Enzyme Inhibitory Activity

Monoamine Oxidase (MAO) Inhibitors
  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B. Structural distinction: Pyrazoloquinoxalinyl core vs. quinolinyl in the target compound. The chlorophenyl group enhances MAO-A specificity .
  • Safinamide and Milacemide: MAO-B inhibitors used in Parkinson’s disease (PD). Safinamide’s trifluoromethoxybenzyl group confers long-lasting inhibition, unlike the hydroxyl-phenylquinolinyl motif in the target compound .
Cholinesterase (AChE/BChE) Inhibitors
  • Triazole-Benzothiazole Acetamides: Inhibit AChE/BChE via dual interactions with the catalytic site and peripheral anionic site. The benzothiazole-triazole system differs from the quinolinyl-acetamide scaffold but shares the acetamide linker critical for binding .
  • (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Shows polypharmacological MAO-B/BChE inhibition. The dihydroisoquinoline moiety provides rigidity, contrasting with the planar quinolinyl group in the target compound .

Anti-Cancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38): Exhibits IC₅₀ < 10 µM against HCT-116, MCF-7, and PC-3 cell lines. The quinazoline-sulfonyl group enhances DNA intercalation, unlike the hydroxyl-phenylquinolinyl system, which may act via kinase inhibition .
  • Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) :
    • The trifluoromethyl group improves blood-brain barrier penetration, a feature absent in the target compound. Both classes share acetamide-mediated cytotoxicity .

Structural and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Biological Activity Selectivity/Potency
Target Compound Quinolinyl 4-OH, 2-Ph, 7-acetamide MAO/ChE inhibition, Anti-cancer Moderate MAO-A affinity
Pyrazoloquinoxalinyl Acetamide Pyrazoloquinoxalinyl 4-OAc, 2-Cl-Ph, 7-acetamide MAO-A inhibition (IC₅₀ = 0.028 mM) 50× selective for MAO-A
Triazole-Benzothiazole Acetamide Benzothiazole-Triazole Piperidinyl, Sulfonyl groups AChE/BChE inhibition Dual MAO-B/BChE activity
Quinazoline-Sulfonyl Acetamide Quinazoline 4-Pyrrolidinyl, Sulfonyl Anti-cancer (IC₅₀ < 10 µM) Broad-spectrum

Key Structural Determinants of Activity

  • Quinolinyl vs. Pyrazoloquinoxalinyl: The latter’s fused pyrazole ring increases MAO-A selectivity, while the quinolinyl core may favor kinase interactions .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance hydrogen bonding (e.g., to MAO-A), whereas methoxy groups improve lipophilicity (e.g., anti-cancer compounds) .
  • Acetamide Linker : Critical for target engagement across all compounds, but substituents on the aromatic core dictate specificity .

Biological Activity

Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-, also known as a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources, including case studies and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H14N2O2C_{17}H_{14}N_{2}O_{2}, and it features a quinoline ring system substituted with an acetamide group and a hydroxyl group. The structural characteristics significantly influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to acetamide derivatives. For instance, research on linomide derivatives demonstrated that specific analogs exhibited significant cytotoxicity against various cancer cell lines. Notably, one compound showed an IC50 value of 1.539 μM against A549 cells, indicating strong antitumor activity when compared to standard treatments like Paclitaxel (IC50 = 0.3 μM) .

Table 1: Cytotoxicity of Acetamide Derivatives

CompoundCell LineIC50 (μM)Comparison with Standard
Compound 4bA5491.539Higher than Paclitaxel
Compound 4bK5621.732Higher than Paclitaxel

Antimicrobial Activity

Acetamide derivatives have also shown promising antimicrobial properties. A study evaluating various pyrazole derivatives indicated that certain compounds exhibited potent antibacterial activity with MIC values as low as 0.22 μg/mL against Staphylococcus aureus . Although specific data on acetamide N-(4-hydroxy-2-phenyl-7-quinolinyl)- is limited, the structural similarities suggest potential efficacy against bacterial pathogens.

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in related compounds. For example, N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory effects in adjuvant-induced arthritis models by reducing pro-inflammatory cytokines like IL-1 beta and TNF-alpha . This suggests that acetamide derivatives may possess similar anti-inflammatory mechanisms due to their structural features.

Table 2: Inflammatory Markers in Animal Models

TreatmentIL-1 Beta (pg/mL)TNF-alpha (pg/mL)Paw Edema Volume (mL)
ControlHighHighIncreased
N-(2-hydroxy phenyl) acetamide (5 mg/kg)ReducedReducedDecreased
N-(2-hydroxy phenyl) acetamide (10 mg/kg)Further ReducedFurther ReducedFurther Decreased

The biological activity of acetamide derivatives is often attributed to their ability to interact with specific molecular targets. For instance, molecular docking studies have indicated that these compounds can bind effectively to the active sites of enzymes involved in cancer progression and inflammation . The presence of functional groups such as hydroxyl and amine enhances their binding affinity and biological efficacy.

Future Directions and Research Implications

Given the promising results regarding the biological activities of acetamide derivatives, further research is warranted to explore their full potential. Future studies should focus on:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which these compounds exert their effects.
  • Structural Optimization : To enhance potency and selectivity through medicinal chemistry approaches.

Q & A

Q. Advanced Research Focus

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or HER2) using fluorescence polarization assays.
  • Molecular Docking : Model interactions between the acetamide-quinoline scaffold and target proteins (e.g., quinoline’s planar structure fitting hydrophobic pockets) .
    Validation : Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR or cellular proliferation) .

What safety protocols are essential when handling N-(4-hydroxy-2-phenyl-7-quinolinyl)acetamide?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates (e.g., chlorinated byproducts) .
    Emergency Measures : For accidental ingestion, administer activated charcoal and seek immediate medical attention .

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